3-(4-Ethylpiperazin-1-yl)aniline physicochemical properties
3-(4-Ethylpiperazin-1-yl)aniline physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Ethylpiperazin-1-yl)aniline
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-Ethylpiperazin-1-yl)aniline, a heterocyclic building block of interest in medicinal chemistry and materials science. For professionals in drug development and chemical research, a thorough understanding of a compound's fundamental characteristics such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility is critical for predicting its behavior in biological systems and guiding formulation strategies. This document synthesizes available data with field-proven, standardized experimental protocols for the precise determination of these key parameters. Methodologies are presented with a focus on the underlying scientific principles, ensuring a self-validating approach to data generation.
Chemical Identity and Structure
3-(4-Ethylpiperazin-1-yl)aniline is an aromatic amine functionalized with an ethylpiperazine moiety at the meta position. This substitution pattern significantly influences its electronic properties, basicity, and overall molecular topology compared to its ortho and para isomers.
A precise understanding of the molecule's identity is the foundation for all subsequent characterization.
Caption: Chemical Structure of 3-(4-Ethylpiperazin-1-yl)aniline.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 314061-78-4 | [1] |
| Molecular Formula | C₁₂H₁₉N₃ | [1][2] |
| Molecular Weight | 205.30 g/mol | [1] |
| Monoisotopic Mass | 205.1579 Da | [2] |
| Synonyms | 3-(4-ethyl-piperazin-1-yl)-aniline; 3-(4-Ethylpiperazin-1-yl)benzenamine | [1] |
| InChIKey | XDXZLNGWAJYQDH-UHFFFAOYSA-N |[2] |
Core Physicochemical Properties
The physicochemical profile of a molecule is a primary determinant of its pharmacokinetic and pharmacodynamic behavior. While extensive experimental data for 3-(4-ethylpiperazin-1-yl)aniline is not publicly available, computational predictions and data from structural analogs provide a valuable starting point for experimental design.
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Reported Value | Significance in Drug Development |
|---|---|---|
| XlogP | 1.5 | A measure of lipophilicity, influencing membrane permeability and solubility.[2] Values <5 are generally favored for oral bioavailability (Lipinski's Rule of 5).[3] |
| pKa (Predicted) | ~8.0 (estimated based on para isomer) | Governs the ionization state at physiological pH (7.4), which impacts solubility, receptor binding, and membrane transport.[4] |
| Boiling Point | Not available | Relevant for purification and assessing compound stability at elevated temperatures. |
| Melting Point | Not available | Indicates crystal lattice energy and is a factor in thermodynamic solubility. The para isomer melts at 76-78°C.[4] |
| Aqueous Solubility | Not determined | Directly impacts dissolution rate and bioavailability. Must be experimentally determined. |
Experimental Protocols for Core Property Determination
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail robust, widely accepted methodologies for characterizing the most critical physicochemical properties for drug discovery and development.
Determination of Ionization Constant (pKa) by Potentiometric Titration
The pKa values of the aniline and piperazine nitrogens dictate the molecule's charge state across the physiological pH range. Potentiometric titration is a highly accurate and reliable method for pKa determination.[5][6]
Causality Behind the Method: This method relies on monitoring the change in pH of a solution of the analyte as a strong acid or base is incrementally added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[7] Its accuracy makes it a benchmark technique.[6]
Caption: Workflow for logP determination by the shake-flask method.
Step-by-Step Protocol:
-
Phase Preparation: Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, to represent physiological conditions for LogD measurement). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. [3]This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of 3-(4-Ethylpiperazin-1-yl)aniline in a suitable solvent. Add a small aliquot to a vial containing known volumes of the pre-saturated n-octanol and buffer. The final concentration should be low enough to avoid saturation in either phase.
-
Equilibration: Tightly cap the vial and shake it at a constant temperature for a sufficient period (e.g., 12-24 hours) to ensure equilibrium is reached. [8]4. Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw a precise aliquot from each phase. Analyze the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated for accurate quantification. [8]6. Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Determination of Thermodynamic Aqueous Solubility
Aqueous solubility is a prerequisite for absorption and is a common hurdle in drug development. [9]Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for lead optimization and formulation. [8][10] Causality Behind the Method: The shake-flask method for solubility ensures that an equilibrium is established between the dissolved solute and an excess of the solid material. This provides the most accurate and relevant measure of a compound's intrinsic solubility under specific conditions (pH, temperature). [10]
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid 3-(4-Ethylpiperazin-1-yl)aniline to a vial containing a known volume of the desired aqueous buffer (e.g., PBS pH 7.4). The presence of visible solid material throughout the experiment is critical.
-
Equilibration: Seal the vial and agitate it in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. [11]3. Phase Separation: After equilibration, allow the suspension to stand, then separate the saturated solution from the excess solid by centrifugation or filtration. Filtration should be performed with a filter material that does not adsorb the compound.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution. Determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS. [8]5. Result Expression: The solubility is reported in units such as mg/mL or µM at the specified pH and temperature.
Safety and Handling
Proper handling of any chemical substance is paramount. Based on available data, 3-(4-Ethylpiperazin-1-yl)aniline requires standard laboratory precautions.
Table 3: GHS Hazard Information
| Category | Information | Source |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [1] |
| Precautionary Statements | P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1]|
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood. [12]* Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. [13]* Avoid formation of dust and aerosols. [12]* Store in a tightly closed container in a dry, cool, and well-ventilated place. [12]
References
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- Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
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